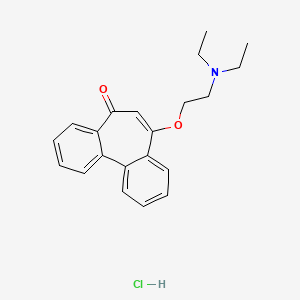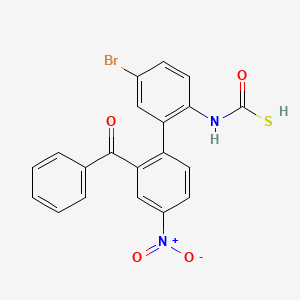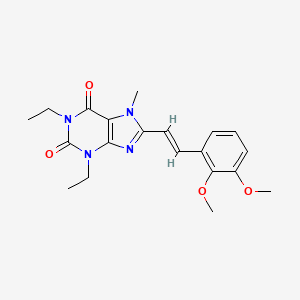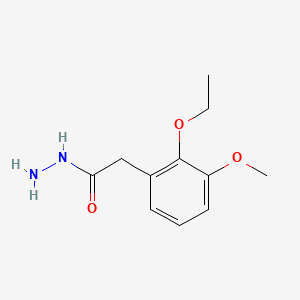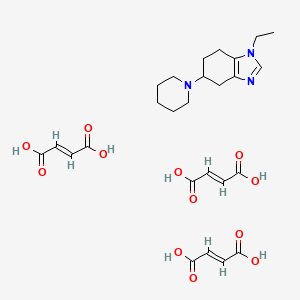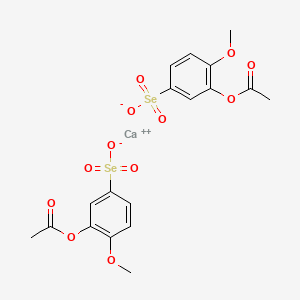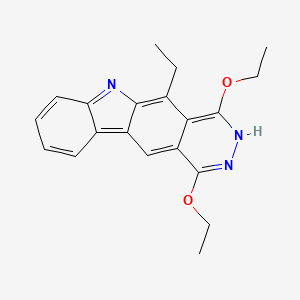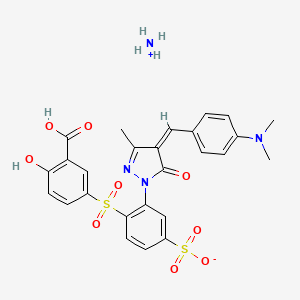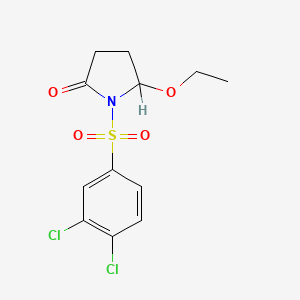
1-((3,4-Dichlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-Dichlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidinone ring substituted with a 3,4-dichlorophenylsulfonyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dichlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((3,4-Dichlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolidinones.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
1-((3,4-Dichlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3,4-Dichlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-((3,4-Dichlorophenyl)sulfonyl)-4-(2-furoyl)piperazine
- 1-benzyl-4-((3,4-dichlorophenyl)sulfonyl)piperazine
Comparison: Compared to similar compounds, 1-((3,4-Dichlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
111711-55-8 |
|---|---|
Molecular Formula |
C12H13Cl2NO4S |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-2-19-12-6-5-11(16)15(12)20(17,18)8-3-4-9(13)10(14)7-8/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
MCGKUICRVXYIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





